Methyl 2-(4-ethylphenyl)quinoline-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-ethylphenyl)quinoline-4-carboxylate can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters as starting materials. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions . Another method involves the Pfitzinger reaction, where isatins react with enaminones in the presence of a base like potassium hydroxide to form quinoline derivatives .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used. These methods not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-ethylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, reduced quinoline derivatives, and halogenated quinoline derivatives .
Scientific Research Applications
Methyl 2-(4-ethylphenyl)quinoline-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-(4-ethylphenyl)quinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting the replication of cancer cells. It also interacts with enzymes and receptors involved in inflammatory and microbial processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-phenylquinoline-4-carboxylate
- Methyl 2-(4-methylphenyl)quinoline-4-carboxylate
- Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate
Uniqueness
Methyl 2-(4-ethylphenyl)quinoline-4-carboxylate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetics and pharmacodynamics compared to other similar quinoline derivatives .
Properties
Molecular Formula |
C19H17NO2 |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
methyl 2-(4-ethylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C19H17NO2/c1-3-13-8-10-14(11-9-13)18-12-16(19(21)22-2)15-6-4-5-7-17(15)20-18/h4-12H,3H2,1-2H3 |
InChI Key |
XHZYCRCWVSOPLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC |
Origin of Product |
United States |
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